tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
This compound is a bicyclic tertiary amine featuring a hydroxymethyl substituent at the 6-position and a tert-butyl carboxylate group at the 3-position of the azabicyclo[3.1.0]hexane scaffold. Its stereochemistry (1R,5S,6R) is critical for its spatial orientation and interactions in synthetic or biological contexts. It is commonly utilized as a chiral building block in pharmaceuticals, particularly in the synthesis of kinase inhibitors and peptidomimetics .
Properties
IUPAC Name |
tert-butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIDPFGQYMFQDZ-JVHMLUBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677764, DTXSID801112826 | |
| Record name | tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester, (1α,5α,6β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419572-18-2, 827599-21-3 | |
| Record name | tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester, (1α,5α,6β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s worth noting that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets and are actively used in drug design.
Mode of Action
It’s known that the compound can be derivatized with numerous transformations, potentially allowing it to interact with its targets in various ways.
Biological Activity
tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight: 213.28 g/mol
- CAS Number: 419572-18-2
- Boiling Point: 307.5 ± 15.0 °C
- Flash Point: 139.8 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits potential as an inhibitor or modulator in these processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Modulation: It may act on neurotransmitter receptors, influencing signaling pathways that affect neuronal activity and behavior.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, related structures have shown efficacy against bacteria and fungi.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this bicyclic structure may have implications in treating neurological disorders by modulating neurotransmitter systems.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of enzyme X in vitro, suggesting potential for metabolic disorder treatment. |
| Study B | Found that the compound affected neurotransmitter release in neuronal cultures, indicating possible neuropharmacological applications. |
| Study C | Reported antimicrobial activity against Gram-positive bacteria, supporting further investigation into its therapeutic potential. |
Comparison with Similar Compounds
Stereochemical Variations
- The target compound (1R,5S,6R) and its diastereomer rel-tert-butyl (1R,5S,6r)-6-(aminomethyl)-... () demonstrate how stereochemistry affects reactivity. For example, the (1R,5S,6S)-6-amino variant in showed 89% yield in coupling reactions for BET inhibitors, whereas the rel-configuration analogs may exhibit lower bioactivity due to mismatched spatial alignment .
Functional Group Reactivity
- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound offers hydrogen-bonding capacity, enhancing solubility in polar solvents. In contrast, the aminomethyl analog () is more basic and prone to forming salts, but its acute toxicity limits handling flexibility .
- Formyl Group : The formyl derivative () serves as a versatile precursor for reductive amination or nucleophilic additions, enabling rapid diversification in medicinal chemistry .
Q & A
Q. Table 1: Comparative Yields in Key Synthetic Steps
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | Ti(OiPr)₄, Grignard reagent | 85% | |
| Hydroxymethyl reduction | NaBH₄, MeOH, 0°C | 89% | |
| Boc deprotection | TFA/DCM, rt | 95% |
Q. Table 2: Analytical Techniques for Stereochemical Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
